1,2-Bis(2-chloroethoxy)ethane

Description

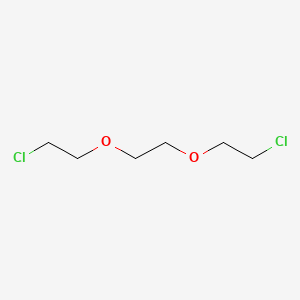

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(2-chloroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYUOJIYYGGHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-69-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-(2-chloroethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8047000 | |

| Record name | 1,2-Bis(2-chloroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | 1,2-Bis(2-chloroethoxy)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.3 °C | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

250 °F; 121 °C (OPEN CUP) | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon tetrachloride, In water, 18,900 mg/l @ 20 °C | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1974 @ 20 °C/20 °C | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.06 [mmHg], 0.06 mm Hg @ 20 °C | |

| Record name | 1,2-Bis(2-chloroethoxy)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Acidity as HCl, 0.01% by wt, max | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-26-5 | |

| Record name | 1,2-Bis(2-chloroethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(2-chloroethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-bis(2-chloroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(2-chloroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(2-chloroethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGLYCOL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28JQ82M13J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: -31.5 °C | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1,2-Bis(2-chloroethoxy)ethane physical properties

An In-Depth Technical Guide to the Physical Properties of 1,2-Bis(2-chloroethoxy)ethane

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 112-26-5), a versatile chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's characteristics, including its synthesis, physicochemical properties, and key applications. This guide emphasizes the practical implications of these properties in a laboratory and industrial setting, offering detailed experimental protocols and safety information to ensure proficient and safe handling.

Introduction

This compound, also known by synonyms such as Triethylene Glycol Dichloride and Di(2-chloroethyl) Cellosolve, is a chlorinated ether with significant utility in organic synthesis.[1][2] Its bifunctional nature, characterized by two reactive chloroethyl groups, makes it a valuable building block for the synthesis of more complex molecules.[2] This compound serves as a crucial intermediate in the pharmaceutical and agrochemical industries.[2] In the realm of drug development, its structural framework is incorporated into various active pharmaceutical ingredients (APIs).[2] Furthermore, it finds applications in the synthesis of resins, insecticides, and as a solvent for hydrocarbons and oils.[3][4] Understanding the physical properties of this compound is paramount for its effective use in these fields, from optimizing reaction conditions to ensuring safe handling and storage.

Chemical Identity and Molecular Structure

A clear identification of a chemical compound is the foundation of any scientific investigation. The following provides the key identifiers and structural information for this compound.

-

IUPAC Name: this compound[3]

-

Synonyms: Triethylene glycol dichloride, Triglycol dichloride, 1,8-Dichloro-3,6-dioxaoctane, Di(2-chloroethyl) cellosolve, Ethylene glycol bis(2-chloroethyl) ether[1][2][5]

-

Canonical SMILES: C(COCCCl)OCCCl[6]

-

InChI Key: AGYUOJIYYGGHKV-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of a compound dictate its behavior under various conditions and are critical for designing experiments, developing formulations, and ensuring process safety. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Boiling Point | 235 °C | [1][7][8] |

| Melting Point | -31.5 °C to -31 °C | [2][3][8] |

| Density | 1.197 g/mL at 25 °C | [2][7][8] |

| Refractive Index (n20/D) | 1.461 | [2][7][8] |

| Flash Point | 121 °C (249.8 °F) - closed cup | |

| Vapor Pressure | 0.06 mmHg | [3] |

| Water Solubility | Insoluble | [6][7] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and carbon tetrachloride | [3][6] |

In-Depth Analysis of Physical Properties

-

Appearance: The clear, colorless to pale yellow appearance of this liquid is an initial indicator of its purity.[2][6][7] Any significant deviation in color may suggest the presence of impurities.

-

Boiling Point: With a high boiling point of 235 °C, this compound is not highly volatile under standard laboratory conditions, which simplifies its handling.[1][8] This property is crucial for its purification by distillation.

-

Melting Point: The low melting point of approximately -31 °C ensures that it remains in a liquid state under most storage and reaction conditions.[2][3][8]

-

Density: A density of 1.197 g/mL at 25 °C indicates that it is denser than water.[2][7][8] This is an important consideration for aqueous workups, as it will form the lower layer.

-

Solubility: Its insolubility in water and solubility in common organic solvents like ethanol and ether are typical for a molecule of its structure and are key for designing extraction and purification procedures.[3][6][7]

-

Vapor Pressure: The low vapor pressure of 0.06 mmHg further confirms its low volatility and reduces inhalation exposure risk during handling at ambient temperatures.[3]

Spectroscopic Data

For the unambiguous identification and characterization of this compound, various spectroscopic techniques are employed. Spectroscopic data for this compound are available in public databases.

-

Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the characteristic C-O-C (ether) and C-Cl (chloroalkane) functional groups.[3][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data is available for confirming the molecular structure.[6]

-

Mass Spectrometry (MS): Mass spectral data can be used to determine the molecular weight and fragmentation pattern of the molecule.[5][6]

Synthesis and Purification

The most common and efficient method for synthesizing this compound is through the chlorination of triethylene glycol using thionyl chloride in the presence of a base like pyridine to act as an acid scavenger.[1][9]

Experimental Protocol for Synthesis

This protocol describes a laboratory-scale synthesis of this compound with a reported yield of up to 91%.[1]

Materials:

-

Triethylene glycol

-

Pyridine

-

Thionyl chloride

-

Dioxane

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Stir plate and stir bar

Procedure:

-

In a round-bottom flask, dissolve one mole of triethylene glycol and three moles of pyridine in 500 mL of dioxane.[1]

-

Heat the mixture to 80 °C with stirring.[1]

-

Slowly add 2.2 moles of thionyl chloride dropwise over 2-3 hours, maintaining the temperature at 80 °C.[1]

-

After the addition is complete, continue to heat the reaction mixture at 80 °C for an additional 5-6 hours.[1]

-

Cool the mixture to room temperature and remove the dioxane by distillation.[1]

-

To the residue, add ethyl acetate and stir for 30 minutes.[9]

-

Filter the mixture to remove the pyridinium salt.[9]

-

Wash the ethyl acetate filtrate with water.[9]

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.[9]

-

Evaporate the ethyl acetate to obtain the crude product.

-

Purify the product by vacuum distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for quality control and research applications. Below are generalized protocols for measuring key physical properties of liquid compounds like this compound.

Standard Operating Procedures

-

Boiling Point Determination (Distillation Method):

-

Place a small volume of the sample in a distillation flask with a few boiling chips.

-

Insert a thermometer so that the top of the bulb is level with the side arm of the distillation apparatus.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point.

-

-

Density Measurement (Pycnometer Method):

-

Weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with the sample, ensuring there are no air bubbles, and weigh it again.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

-

Refractive Index Measurement (Abbe Refractometer):

-

Calibrate the Abbe refractometer with a standard of known refractive index.

-

Place a few drops of the sample on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (typically 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

Physical Property Characterization Workflow

Caption: General workflow for physical property characterization.

Safety and Handling

This compound is classified as toxic if swallowed and may cause serious eye damage.[1][10] It is also harmful in contact with skin and may cause skin and respiratory irritation.[3][11][10]

-

Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3][10]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[11][10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[6]

Applications in Research and Development

The utility of this compound in research and development is primarily due to its role as a versatile bifunctional linker.

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its flexible yet defined chain length and reactive termini allow for its incorporation into larger, more complex molecules with potential therapeutic activity.[2]

-

Organic Synthesis: It is used in the synthesis of macrocyclic and spirocyclic compounds.[1] The two chloro groups can undergo nucleophilic substitution reactions, making it a useful reagent for introducing an ethylene glycol-based linker. For example, it has been used in the synthesis of imidazolium-based ionic liquids.[7][12]

-

Other Industrial Uses: Beyond pharmaceuticals, it is used in water treatment as a purifier and in the formulation of floor cleaning chemicals and disinfectants.[2][12]

Conclusion

This compound is a chemical of significant industrial and research importance. Its well-defined physical properties, including a high boiling point, low melting point, and specific solubility profile, are crucial for its application in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its properties, coupled with safe handling practices and appropriate experimental protocols, enables researchers and developers to effectively utilize this versatile compound in the creation of novel molecules and materials.

References

- 1. Buy this compound (EVT-7857332) | 27252-69-3 [evitachem.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C6H12Cl2O2 | CID 8171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Ethane, 1,2-bis(2-chloroethoxy)- [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 112-26-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound | 112-26-5 | TCI Deutschland GmbH [tcichemicals.com]

- 12. 1,2-Bis(2-chloroethoxy) Ethane, C6H12Cl2O2, 112-26-5, Triethylene Glycol Dichloride; Triglycol Dichloride; Ethane [mallakchemicals.com]

Synonyms for 1,2-Bis(2-chloroethoxy)ethane

An In-depth Technical Guide to 1,2-Bis(2-chloroethoxy)ethane for Researchers and Drug Development Professionals

Introduction

This compound, a chlorinated ether, is a versatile chemical compound with significant applications in organic synthesis and as an intermediate in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, characterized by two reactive chloroethyl groups, makes it a valuable building block for the construction of more complex molecular architectures, including macrocycles and ionic liquids.[1][3] This guide provides a comprehensive overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is systematically named 1-chloro-2-[2-(2-chloroethoxy)ethoxy]ethane according to IUPAC nomenclature.[4] However, it is commonly known by a variety of synonyms and trade names in industrial and academic settings. Establishing a clear understanding of these alternative names is crucial for effective literature searching and chemical sourcing.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-Chloro-2-[2-(2-chloroethoxy)ethoxy]ethane | [4] |

| CAS Number | 112-26-5 | [1][2][3][5] |

| Molecular Formula | C6H12Cl2O2 | [1][3][5] |

| Molecular Weight | 187.06 g/mol | [1][3] |

| Synonyms | Triethylene glycol dichloride; Triglycol dichloride; 1,8-Dichloro-3,6-dioxaoctane; Ethylene glycol bis(2-chloroethyl) ether; Di(2-chloroethyl) cellosolve; Bis(2-chloroethoxy)ethane | [2][3][4][6] |

| Trade Name | MALLAK TGDC | [3] |

| EC Number | 203-952-7 | [4] |

| Beilstein/REAXYS | 506177 |

Physicochemical Properties

The utility of this compound in various synthetic applications is largely dictated by its physical and chemical properties. It is a colorless to pale yellow liquid under standard conditions and is combustible.[7][8]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2][3][8] |

| Boiling Point | 235 °C | [1][3][5][7] |

| Melting Point | -32 °C to -31 °C | [2][3][4] |

| Density | 1.197 g/mL at 25 °C | [2][5][7] |

| Flash Point | 121 °C (250 °F) | [2][3][4] |

| Refractive Index | 1.461 (at 20 °C) | [2][3][7] |

| Solubility | Insoluble in water; Soluble in organic solvents like carbon tetrachloride. | [3][4][7][8] |

| Stability | Stable under normal temperatures and pressures. | [3] |

Synthesis and Mechanistic Considerations

The primary industrial synthesis of this compound involves the nucleophilic substitution of the hydroxyl groups of triethylene glycol with a chlorinating agent.[1] A common and efficient method utilizes thionyl chloride (SOCl₂) in the presence of a base like pyridine to neutralize the HCl byproduct.[1][9]

Synthetic Protocol: Chlorination of Triethylene Glycol

This protocol describes a laboratory-scale synthesis of this compound with a reported yield of up to 91%.[1][9]

Step 1: Reaction Setup

-

In a well-ventilated fume hood, dissolve one mole of triethylene glycol and three moles of pyridine in 500 mL of dioxane in a suitable reaction flask equipped with a stirrer, condenser, and dropping funnel.

-

Heat the mixture to 80 °C.

Step 2: Addition of Thionyl Chloride

-

Slowly add 2.2 moles of thionyl chloride dropwise to the heated reaction mixture over a period of 2-3 hours, maintaining the temperature at 80 °C.

Step 3: Reaction Completion

-

After the addition is complete, continue to heat the mixture at 80 °C for an additional 5-6 hours to ensure the reaction goes to completion.[1]

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Remove the dioxane solvent by distillation.

-

Add ethyl acetate to the residue and stir for 30 minutes to precipitate the pyridinium salt, which is then removed by filtration.[9]

-

Wash the ethyl acetate filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent to yield the crude product.

-

Further purification can be achieved by vacuum distillation.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in various chemical syntheses.[1][7] Its bifunctional nature allows it to act as a linker in the synthesis of more complex molecules.

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs), including antibiotics, antitumor, and antiviral drugs.[2][3][10] Its structure can be modified to produce new drugs with specific pharmacological activities.[10]

-

Agrochemical Synthesis: In the pesticide industry, it is used as a precursor for various insecticides, fungicides, and herbicides.[2][10]

-

Macrocyclic and Spirocyclic Synthesis: The flexible ethylene glycol chain and reactive terminal chlorides make it a versatile linker in the synthesis of macrocyclic and spirocyclic compounds.[1]

-

Ionic Liquid Synthesis: It has been utilized in the synthesis of certain ionic liquids.[1] For example, it is used to synthesize 1,1′-[1,2-ethanediylbis(oxy-1,2-ethanediyl)]bis[3-methyl-1H-imidazolium-1-yl] chloride.[3][7]

-

Other Industrial Uses: It also finds applications in water treatment as a purifier chemical and in floor cleaning or disinfectant formulations.[2][3] It can also be used as a solvent for hydrocarbons and oils.[4][7]

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of analytical techniques:

-

Gas Chromatography (GC): Purity is often determined by GC.[3]

-

Spectroscopic Methods:

Safety and Handling

This compound is classified as toxic if swallowed and harmful in contact with skin.[1][12] It can cause serious eye damage.[1][13]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[12][14]

-

Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][14]

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[12]

-

If on Skin: Wash with plenty of soap and water. Call a poison center or doctor if you feel unwell.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Conclusion

This compound is a chemical intermediate of significant value to the research and development community, particularly in the pharmaceutical and agrochemical sectors. Its well-defined synthesis, versatile reactivity, and broad range of applications make it an important tool for synthetic chemists. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory and in industrial processes.

References

- 1. Buy this compound (EVT-7857332) | 27252-69-3 [evitachem.com]

- 2. innospk.com [innospk.com]

- 3. 1,2-Bis(2-chloroethoxy) Ethane, C6H12Cl2O2, 112-26-5, Triethylene Glycol Dichloride; Triglycol Dichloride; Ethane [mallakchemicals.com]

- 4. This compound | C6H12Cl2O2 | CID 8171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 112-26-5 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Ethane, 1,2-bis(2-chloroethoxy)- [webbook.nist.gov]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Triethylene Glycol Dichloride

Introduction

Triethylene glycol dichloride (1,2-bis(2-chloroethoxy)ethane) is a bifunctional alkylating agent of significant interest to researchers, scientists, and drug development professionals. Its flexible, hydrophilic triethylene glycol backbone, capped with reactive chloride termini, makes it a valuable linker and building block in the synthesis of more complex molecules. The terminal chlorine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. This guide provides a comprehensive overview of the primary synthetic routes to triethylene glycol dichloride, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for its successful synthesis and purification.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of triethylene glycol dichloride is presented below for quick reference.

| Property | Value |

| CAS Number | 112-26-5[1][2][3] |

| Molecular Formula | C6H12Cl2O2[1][3] |

| Molecular Weight | 187.06 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 235 °C (lit.)[1] |

| Density | 1.197 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.461 (lit.)[1] |

Core Synthesis Methodologies

The synthesis of triethylene glycol dichloride is predominantly achieved through the chlorination of triethylene glycol. The choice of chlorinating agent and reaction conditions significantly influences the yield, purity, and scalability of the process. This guide will focus on the two most prevalent methods: chlorination with thionyl chloride and with phosphorus trichloride.

Method 1: Chlorination using Thionyl Chloride (SOCl₂)

The reaction of triethylene glycol with thionyl chloride is a widely employed and effective method for the synthesis of triethylene glycol dichloride. This reaction is valued for its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group in triethylene glycol attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the subsequent loss of a proton to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom attached to the chlorosulfite group in an Sₙ2 reaction, leading to the formation of the alkyl chloride and the release of sulfur dioxide and a chloride ion. This process occurs at both hydroxyl termini of the triethylene glycol molecule.

Caption: Reaction pathway for the synthesis of triethylene glycol dichloride using thionyl chloride.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a typical laboratory-scale synthesis of triethylene glycol dichloride using thionyl chloride, often with a catalyst to facilitate the reaction and scavenge the HCl byproduct.

Materials:

-

Triethylene glycol

-

Thionyl chloride (SOCl₂)

-

Pyridine (or other suitable base like benzyltriethylammonium chloride)[1][4]

-

Anhydrous dioxane (or other suitable solvent)[1]

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, reflux condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 mole of triethylene glycol and 3 moles of pyridine in 500 mL of anhydrous dioxane.[1][5]

-

Addition of Thionyl Chloride: Heat the mixture to 80 °C.[1][5] Slowly add 2.2 moles of thionyl chloride dropwise from the dropping funnel over a period of 2-3 hours while maintaining the temperature at 80 °C.[1][5] The reaction is exothermic, and slow addition is crucial to control the reaction rate and prevent excessive fuming.

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 80 °C for an additional 5-6 hours to ensure the reaction goes to completion.[1][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Distill off the dioxane under reduced pressure.

-

Add ethyl acetate to the residue and stir for 30 minutes.[5]

-

Filter off the pyridinium salt precipitate.[5]

-

Wash the filtrate with water to remove any remaining pyridinium salts.

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

-

Purification:

-

Evaporate the ethyl acetate under reduced pressure.

-

The crude product can be further purified by vacuum distillation to yield pure triethylene glycol dichloride.[6]

-

Note on Catalysts: While pyridine is commonly used, other catalysts such as benzyltriethylammonium chloride have also been shown to be effective, potentially offering milder reaction conditions.[4]

Safety Considerations for Thionyl Chloride

Thionyl chloride is a corrosive and toxic compound that reacts violently with water, releasing hazardous gases such as sulfur dioxide and hydrogen chloride.[7] It is crucial to handle this reagent with extreme caution in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or PVC), safety goggles, a face shield, and a lab coat.[7]

-

Handling: All manipulations should be carried out in a certified chemical fume hood.[7] Ensure all glassware is thoroughly dried before use to prevent violent reactions with any residual water.

-

Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water and incompatible materials.[7]

-

Waste Disposal: Dispose of thionyl chloride waste and contaminated materials as hazardous waste according to institutional and local regulations.[7]

Method 2: Chlorination using Phosphorus Trichloride (PCl₃)

An alternative method for the synthesis of triethylene glycol dichloride involves the use of phosphorus trichloride as the chlorinating agent. This method can also provide good yields of the desired product.

Reaction Mechanism

Similar to the reaction with thionyl chloride, the synthesis with phosphorus trichloride proceeds through a nucleophilic substitution. The hydroxyl group of triethylene glycol attacks the phosphorus atom of PCl₃, leading to the formation of a phosphite intermediate and the release of HCl. A subsequent nucleophilic attack by a chloride ion on the carbon atom attached to the oxygen displaces the phosphite group, yielding the chlorinated product. This process is repeated for the second hydroxyl group.

Caption: Simplified reaction scheme for the synthesis of triethylene glycol dichloride using phosphorus trichloride.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is based on a patented procedure for the synthesis of triethylene glycol dichloride using phosphorus trichloride.[6]

Materials:

-

Triethylene glycol

-

Phosphorus trichloride (PCl₃)

-

Dimethylformamide (DMF) (optional, as a catalyst)[6]

-

Anhydrous hydrogen chloride (gas)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, place 1.5 moles of triethylene glycol and a catalytic amount of dimethylformamide (e.g., 5 mole percent based on the glycol).[6]

-

Addition of Phosphorus Trichloride: Heat the mixture to 70 °C.[6] Add 1.05 moles of phosphorus trichloride dropwise from the dropping funnel over a period of one hour.[6]

-

Hydrochlorination: After the addition is complete, introduce anhydrous hydrogen chloride gas into the reaction mixture while heating to 150 °C. Maintain this temperature and the flow of HCl for four hours.[6] During this time, some of the product may distill over.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Combine the reaction mixture with any distillate collected during the hydrochlorination step.

-

-

Purification:

-

The product can be isolated by vacuum distillation. A typical procedure involves stripping the crude product at reduced pressure (e.g., 2.0 mm Hg) to a pot temperature of 150 °C.[6]

-

The collected distillate, which is the crude triethylene glycol dichloride, is then purified by fractional vacuum distillation.[6]

-

Safety Considerations for Phosphorus Trichloride

Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water. It is essential to handle it with the same level of caution as thionyl chloride. Always work in a well-ventilated fume hood and wear appropriate PPE.

Comparison of Synthesis Methods

| Feature | Thionyl Chloride Method | Phosphorus Trichloride Method |

| Reagent | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃) |

| Byproducts | SO₂, HCl (gaseous) | Phosphorous acid (H₃PO₃), HCl |

| Yield | Reported up to 94.7%[4] | Reported up to 85.1%[6] |

| Reaction Conditions | Typically 60-80 °C, often with a base/catalyst[1][4] | Higher temperatures (up to 150 °C) and requires HCl gas[6] |

| Purification | Simplified due to gaseous byproducts | Requires careful separation from phosphorous acid |

| Safety | Highly corrosive and water-reactive | Highly corrosive and water-reactive |

Synthesis of Higher Polyethylene Glycol Dichlorides

The methodologies described for triethylene glycol dichloride can be extended to the synthesis of dichlorides of higher molecular weight polyethylene glycols (PEGs). The reaction of various PEGs with thionyl chloride has been reported for the preparation of chloro-terminated PEGs.[8] The reaction conditions may need to be adjusted based on the molecular weight and physical properties of the starting PEG. For instance, higher reaction temperatures or longer reaction times might be necessary for higher molecular weight, more viscous PEGs.

Purification and Characterization

Purification:

-

Distillation: Vacuum distillation is the primary method for purifying triethylene glycol dichloride, effectively separating it from unreacted starting materials, catalysts, and non-volatile byproducts.[6]

-

Washing/Extraction: Aqueous washing steps are often employed to remove water-soluble impurities such as salts (e.g., pyridinium hydrochloride).[5]

Characterization:

The identity and purity of the synthesized triethylene glycol dichloride can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic peaks for the different methylene protons in the molecule. The chemical shifts and coupling patterns can confirm the structure.

-

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the broad O-H stretching band of the starting triethylene glycol and the presence of C-Cl stretching vibrations.[10]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Conclusion

The synthesis of triethylene glycol dichloride is a well-established process that can be achieved with high yields using common laboratory reagents. The choice between the thionyl chloride and phosphorus trichloride methods will depend on factors such as the desired scale of the reaction, available equipment, and purification strategy. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for the successful and safe synthesis of this versatile chemical intermediate. This guide provides the necessary foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize triethylene glycol dichloride for their specific applications.

References

- 1. Buy this compound (EVT-7857332) | 27252-69-3 [evitachem.com]

- 2. Triethylene glycol dichloride 112-26-5, Information for Triethylene glycol dichloride 112-26-5, Suppliers of Triethylene glycol dichloride 112-26-5 [chemnet.com]

- 3. Triethylene Glycol Dichloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. US4605784A - Process for the preparation of ether-containing chlorides - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US3294847A - Method for the preparation of ethercontaining chlorides - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Triethylene glycol(112-27-6) 13C NMR spectrum [chemicalbook.com]

- 10. Triethylene glycol [webbook.nist.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Bis(2-chloroethoxy)ethane

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative for 1,2-Bis(2-chloroethoxy)ethane

This compound (CAS No. 112-26-5), also known as triethylene glycol dichloride, is a halogenated ether with applications as a solvent and as an intermediate in various chemical syntheses, including pharmaceuticals and resins.[1][2][3] Its molecular structure, C₆H₁₂Cl₂O₂, consists of a central ethylene glycol diether backbone with two chloroethyl termini.[4][5][6] Given its role in synthesis, the unambiguous confirmation of its structure and the assessment of its purity are critical for process control, quality assurance, and regulatory compliance.

This guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, focusing on the causality behind the spectral features and the logic of the experimental protocols. This document is intended for researchers, quality control analysts, and drug development professionals who require a practical, in-depth understanding of this compound's analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a seemingly simple, symmetrical molecule like this compound, NMR provides definitive confirmation of its structure.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter selection to ensure high-resolution data.

Methodology:

-

Sample Preparation: A solution of ~5-10 mg of this compound is prepared in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for ethers and its single, well-characterized residual solvent peak. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Data are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion.[7]

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle to allow for rapid acquisition, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon environment. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Spectral Analysis

Due to the molecule's symmetry, the proton NMR spectrum is elegantly simple, exhibiting two distinct signals.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hᵃ | ~3.75 | Triplet | 4H | -O-CH₂ -CH₂-Cl |

| Hᵇ | ~3.65 | Triplet | 4H | -O-CH₂-CH₂ -Cl |

| Hᶜ | ~3.68 | Singlet | 4H | -O-CH₂ -CH₂ -O- |

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The data presented are typical values found in chemical databases.[4]

Interpretation:

-

The spectrum displays three signals, corresponding to the three unique proton environments in the molecule.

-

The signals at approximately 3.75 ppm (Hᵃ ) and 3.65 ppm (Hᵇ ) appear as triplets, which is a direct consequence of spin-spin coupling between the adjacent, non-equivalent methylene groups. The triplet pattern (following the n+1 rule) confirms the -CH₂-CH₂- connectivity.

-

The signal for Hᵃ is further downfield (higher ppm) because these protons are adjacent to an oxygen atom, which is strongly electron-withdrawing.

-

The signal for Hᵇ is slightly upfield relative to Hᵃ but still downfield from typical alkane protons, as they are adjacent to the electronegative chlorine atom.

-

The central methylene protons (Hᶜ ) are chemically equivalent and appear as a singlet at ~3.68 ppm because they do not have any non-equivalent neighboring protons to couple with. The integration value of 4H confirms the presence of the two equivalent central -CH₂- groups.

References

- 1. Page loading... [guidechem.com]

- 2. Cas 112-26-5,this compound [yufenggp.com]

- 3. 1,2-Bis(2-chloroethoxy) Ethane, C6H12Cl2O2, 112-26-5, Triethylene Glycol Dichloride; Triglycol Dichloride; Ethane [mallakchemicals.com]

- 4. This compound(112-26-5) 1H NMR [m.chemicalbook.com]

- 5. Ethane, 1,2-bis(2-chloroethoxy)- [webbook.nist.gov]

- 6. Ethane, 1,2-bis(2-chloroethoxy)- [webbook.nist.gov]

- 7. This compound | C6H12Cl2O2 | CID 8171 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation of 1,2-Bis(2-chloroethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the need for a comprehensive understanding of the stability and degradation profiles of chemical entities used in research and development. 1,2-Bis(2-chloroethoxy)ethane, a compound with diverse applications as a solvent and an intermediate in the synthesis of resins and pharmaceuticals, is no exception.[1][2] Its utility is intrinsically linked to its stability under various conditions and its ultimate fate in the environment. This guide is designed to provide a deep dive into the core principles governing the stability and degradation of this compound, moving beyond a simple recitation of facts to explain the underlying chemical logic. Our goal is to empower researchers to make informed decisions in experimental design, chemical handling, and environmental impact assessment.

Physicochemical Properties and Intrinsic Stability

A foundational understanding of a molecule's inherent stability begins with its physicochemical properties. This compound is a colorless liquid with a molecular formula of C₆H₁₂Cl₂O₂.[2] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 187.06 g/mol | [2] |

| Boiling Point | 241.3 °C | [1] |

| Melting Point | -31.5 °C | [1] |

| Density | 1.1974 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 0.06 mmHg at 20 °C | [1] |

| Water Solubility | Insoluble | [3] |

| LogP (octanol-water) | 1.497 (estimated) |

Under standard laboratory conditions, this compound is considered a stable compound.[4] However, its stability is compromised in the presence of strong acids, bases, and oxidizing agents.[5] Upon heating to decomposition, it is expected to release toxic fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[2][5]

Degradation Pathways: A Mechanistic Exploration

The degradation of this compound can be broadly categorized into abiotic and biotic pathways. Understanding these pathways is crucial for predicting its environmental fate and persistence.

Abiotic Degradation

Abiotic degradation involves the breakdown of the molecule through non-biological processes such as hydrolysis and photolysis.

The ether linkages in this compound are generally stable to hydrolysis under neutral conditions. However, they can undergo cleavage in the presence of strong acids.[6][7] The reaction proceeds via protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by water.

The likely hydrolysis products are 2-(2-chloroethoxy)ethanol and 2-chloroethanol. Complete hydrolysis would ultimately yield ethylene glycol. While some sources suggest hydrolysis is a primary degradation pathway in water, others indicate it is not expected due to the lack of easily hydrolyzable functional groups under typical environmental pH.[2] This discrepancy can be reconciled by considering the reaction conditions. Significant hydrolysis is unlikely at neutral pH but can be facilitated by acidic conditions.[6][7]

Diagram: Acid-Catalyzed Hydrolysis of this compound

Caption: Acid-catalyzed hydrolysis pathway.

In the atmosphere, this compound is expected to exist primarily in the vapor phase.[2] Its primary degradation pathway is reaction with photochemically produced hydroxyl radicals (•OH).[2] The estimated atmospheric half-life for this reaction is approximately 1.8 days.[1] This process involves the abstraction of a hydrogen atom from the carbon backbone, initiating a cascade of oxidative reactions. Direct photolysis is not expected to be a significant degradation pathway as the molecule does not absorb light in the environmentally relevant UV spectrum (>290 nm).[1]

Biotic Degradation

Biodegradation of this compound is considered to be a slow process, with the compound classified as moderately persistent.[2] While specific enzymatic pathways for this molecule are not extensively documented, we can infer potential routes from studies on analogous glycol ethers and chlorinated alkanes.

Bacteria capable of degrading glycol ethers have been isolated from soil and activated sludge.[1][8] The metabolic process often involves the oxidation of the terminal alcohol group (if formed via hydrolysis) to a carboxylic acid, followed by further breakdown. For chlorinated alkanes, both aerobic and anaerobic degradation pathways are known. Aerobic degradation often proceeds via oxidation, while anaerobic degradation can occur through reductive dechlorination.[9]

Given the structure of this compound, a plausible initial step in its biodegradation would be the enzymatic cleavage of the ether bond or the dehalogenation of the chloroethyl groups.

Diagram: Putative Biodegradation Pathways

Caption: Potential aerobic and anaerobic degradation routes.

Experimental Protocols for Stability and Degradation Assessment

To empirically determine the stability and degradation of this compound, a series of well-defined experimental protocols are necessary. The following sections outline methodologies based on established guidelines, such as those from the OECD.

Protocol for Abiotic Degradation: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible, low-volatility solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a final concentration suitable for analytical detection (e.g., 1-10 mg/L).

-

Incubation: Dispense the test solutions into sterile, sealed vials, minimizing headspace. Incubate the vials in the dark at a constant temperature (e.g., 25 °C and 50 °C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), withdraw replicate samples from each pH and temperature condition.

-

Analysis: Immediately analyze the samples for the concentration of this compound and potential hydrolysis products (e.g., 2-(2-chloroethoxy)ethanol) using a validated analytical method such as GC-MS or HPLC-MS.

-

Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the pseudo-first-order rate constant (k) and the half-life (t₁/₂) for each pH and temperature.

Diagram: Hydrolysis Study Experimental Workflow

Caption: Workflow for the abiotic hydrolysis study.

Protocol for Aerobic Biodegradation in Surface Water (Adapted from OECD Guideline 309)

Objective: To determine the rate and extent of aerobic biodegradation of this compound in a natural surface water system.[5][8][10][11][12]

Methodology:

-

Collection of Surface Water: Collect a fresh sample of surface water from a well-aerated, unpolluted site.

-

Preparation of Test System: Dispense the surface water into replicate biometer flasks.

-

Preparation of Test Substance: Use ¹⁴C-labeled this compound to facilitate the measurement of mineralization (conversion to ¹⁴CO₂). Prepare a stock solution and spike the test systems to a low, environmentally relevant concentration (e.g., 10-100 µg/L).

-

Control Systems: Prepare sterile controls (to assess abiotic degradation) and a toxicity control.

-

Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C) with gentle agitation. Aerate the flasks with CO₂-free air, and trap any evolved ¹⁴CO₂ in a suitable absorbent (e.g., potassium hydroxide solution).

-

Sampling and Analysis: At regular intervals, measure the radioactivity in the CO₂ traps (mineralization), the aqueous phase (remaining parent compound and soluble metabolites), and the biomass. Analyze the aqueous phase by a chromatographic method to determine the concentration of the parent compound and major transformation products.

-

Data Analysis: Calculate the percentage of mineralization over time. Determine the degradation half-life of the parent compound.

Analytical Methodologies

The accurate assessment of the stability and degradation of this compound relies on robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of the parent compound and its volatile degradation products.[1] For less volatile or more polar metabolites, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is often the method of choice.

Table: Recommended Analytical Techniques

| Analyte | Recommended Technique | Key Considerations |

| This compound | GC-MS | Good volatility and thermal stability. |

| 2-(2-Chloroethoxy)ethanol | GC-MS or HPLC-MS | Derivatization may be necessary for GC-MS. |

| 2-Chloroethanol | GC-MS | Volatile and amenable to GC analysis. |

| Glycols | HPLC-MS | Low volatility and high polarity. |

| Carboxylic Acids | HPLC-MS | Requires appropriate column and mobile phase. |

Summary of Degradation Products

Based on the discussed degradation pathways, a number of potential degradation products can be anticipated. Their identification and quantification are essential for a complete understanding of the degradation process.

| Degradation Pathway | Potential Degradation Products |

| Hydrolysis | 2-(2-Chloroethoxy)ethanol, 2-Chloroethanol, Ethylene Glycol, Hydrochloric Acid |

| Photodegradation | A complex mixture of smaller, oxygenated organic molecules, CO₂, H₂O, and HCl |

| Biodegradation | 2-(2-Chloroethoxy)ethanol, Chloroacetic acid, Glycolic acid, CO₂, H₂O, and Chloride ions |

Conclusion

This technical guide provides a comprehensive overview of the stability and degradation of this compound, grounded in fundamental chemical principles. The compound exhibits moderate stability, with degradation primarily driven by acid-catalyzed hydrolysis and atmospheric photooxidation. Biodegradation is a slower process, with pathways likely involving ether cleavage and dehalogenation. The provided experimental protocols offer a framework for researchers to conduct their own stability and degradation studies, ensuring data of high scientific integrity. A thorough understanding of these processes is paramount for the safe and responsible use of this chemical in scientific and industrial applications.

References

- 1. Bacterial degradation of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H12Cl2O2 | CID 8171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Technical guidance on biodegradation testing of difficult substances and mixtures in surface water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]

- 5. oecd.org [oecd.org]

- 6. fiveable.me [fiveable.me]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]

- 9. researchgate.net [researchgate.net]

- 10. OECD 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation - Situ Biosciences [situbiosciences.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

1,2-Bis(2-chloroethoxy)ethane safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1,2-Bis(2-chloroethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 112-26-5), also known as Triethylene glycol dichloride, is a versatile chemical intermediate utilized in various industrial and research applications, including the synthesis of pharmaceuticals and pesticides.[1][2] Its utility, however, is matched by significant health and safety considerations. This guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of this compound in a laboratory and drug development setting. The subsequent sections will detail the toxicological profile, prescribe engineering controls and personal protective equipment, and outline rigorous protocols for routine handling, emergency response, and waste disposal.

Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is paramount to anticipating its behavior and implementing appropriate safety measures. This compound is a colorless to pale yellow liquid.[1][3] Its key physical and chemical characteristics are summarized in the table below.

| Property | Value | Source |

| CAS Number | 112-26-5 | [1][4] |

| Molecular Formula | C6H12Cl2O2 | [1][4] |

| Molecular Weight | 187.06 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 235 °C (lit.) | [1][2][5] |

| Melting Point | -31 °C to -32 °C | [1][6] |

| Density | 1.197 g/mL at 25 °C (lit.) | [1][2][5] |

| Flash Point | 121 °C (250 °F) - Open or Closed Cup | [1][4] |

| Solubility | Insoluble in water. Soluble in carbon tetrachloride. | [2][4][6] |

| Vapor Pressure | 0.06 mmHg at 25 °C | [4] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance requiring stringent handling protocols.[7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary dangers.

GHS Hazard Classification Summary [4][8][9]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A / 1 | H319/H318: Causes serious eye irritation / Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Toxicological Insights: The primary routes of exposure are ingestion, skin contact, and inhalation.[7] Ingestion is of particular concern due to its classification as "Toxic if swallowed".[8] Dermal contact can be harmful and cause significant skin irritation.[8][9] The compound is also a serious eye irritant, with the potential to cause severe damage.[9] Inhalation of vapors or mists may lead to respiratory tract irritation.[7][9] Long-term exposure risks should also be considered, as some sources suggest it is a potential carcinogen.[10]

Engineering Controls and Personal Protective Equipment (PPE): A Hierarchy of Controls

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This prioritizes eliminating or reducing hazards at their source.

Caption: Hierarchy of controls for mitigating chemical hazards.

3.1. Engineering Controls The primary engineering control for handling this compound is a properly functioning chemical fume hood.[11] This isolates the material, protecting the user from inhaling potentially harmful vapors. All manipulations, including weighing, transferring, and reaction setups, must be conducted within the fume hood. Ensure adequate ventilation in the laboratory and that safety showers and eyewash stations are readily accessible.[7][12]

3.2. Personal Protective Equipment (PPE) PPE is the last line of defense and must be worn at all times when handling this compound.[9]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8][13] A face shield should be used in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[8][11] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[8][14] Dispose of contaminated gloves properly after use.[11]

-

Protective Clothing: Wear a lab coat, closed-toe shoes, and long pants. For larger quantities or tasks with a high splash potential, consider impervious clothing.[8][13]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[7][12]

Safe Handling and Experimental Protocols

Adherence to strict protocols is non-negotiable for ensuring safety.

4.1. General Handling Protocol

-

Preparation: Before starting, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.[14] Clearly label all containers.

-

Work Area: Conduct all work within a chemical fume hood.[11] Keep the sash at the lowest practical height.

-

Dispensing: Avoid the formation of mists or aerosols.[8] Use non-sparking tools for transfers.[8]

-

Hygiene: Do not eat, drink, or smoke in the work area.[8][9] Wash hands thoroughly after handling, even if gloves were worn.[7][9] Remove contaminated clothing immediately and wash it before reuse.[8]

-

Storage: Keep containers tightly closed when not in use.[6][12]

Emergency Procedures

Prompt and correct action during an emergency can significantly reduce the severity of an incident.

Caption: Decision workflow for emergency response to a chemical incident.

5.1. First Aid Measures Immediate medical attention is critical in all cases of exposure.[9]

-

If Inhaled: Move the victim to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical help.[8][9]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] Seek medical attention.[8]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[13]

-

If Swallowed: Rinse mouth with water.[8] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[13] Get emergency medical help immediately.[8]

5.2. Accidental Release Measures (Spill Cleanup) A minor chemical spill is one that laboratory personnel are capable of handling safely without the assistance of emergency responders. A major spill requires immediate evacuation and professional emergency response.[15]

Protocol for a Minor Spill (<1 Liter and Contained in a Fume Hood):

-

Alert Personnel: Notify others in the immediate area of the spill.[16]

-

Evacuate (If Necessary): If vapors are significant, evacuate the immediate area.

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary, chemical-resistant gloves, splash goggles, and a lab coat.[8][14]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[9] Do not let the chemical enter drains.[8][14]

-

Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[9][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.[15]

-

Collection: Carefully scoop up the absorbent material using spark-proof tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[8][9]

-

Decontamination: Clean the spill area thoroughly with soap and water.[16]

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[12]

Storage and Disposal

Proper storage and disposal are crucial final steps in the chemical lifecycle to ensure continued safety and environmental protection.

6.1. Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][12]

-

Keep the container tightly closed to prevent leakage and contamination.[1][6]

-

Store in a locked cabinet or a restricted-access area.[8][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[7][12]

6.2. Waste Disposal

-

All waste containing this compound must be treated as hazardous waste.[9]

-

Collect surplus and non-recyclable solutions in a designated, labeled, and sealed hazardous waste container.[14]

-

Do not dispose of this chemical down the drain.[8]

-

Contact a licensed professional waste disposal service to dispose of this material, adhering to all applicable environmental regulations.[12][14]

Conclusion

This compound is a valuable chemical reagent whose utility in research and development is accompanied by significant hazards. A comprehensive understanding of its properties, coupled with the disciplined implementation of engineering controls, personal protective equipment, and rigorous handling protocols, is essential for its safe use. By integrating the principles and procedures outlined in this guide, researchers and scientists can mitigate risks, ensuring a safe laboratory environment for themselves and their colleagues.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 112-26-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C6H12Cl2O2 | CID 8171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1,2-Bis(2-chloroethoxy) Ethane, C6H12Cl2O2, 112-26-5, Triethylene Glycol Dichloride; Triglycol Dichloride; Ethane [mallakchemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. shyzchem.com [shyzchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound(112-26-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. hpc-standards.com [hpc-standards.com]

- 15. jk-sci.com [jk-sci.com]

- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Crown Ethers via Williamson Etherification Using 1,2-Bis(2-chloroethoxy)ethane

Abstract

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations within a central, hydrophilic cavity.[1][2] This unique host-guest chemistry has positioned them as invaluable tools in phase transfer catalysis, the development of ion-selective electrodes, and as potential enhancers for drug solubility and membrane transport.[3][4][5] This document provides a detailed guide to the synthesis of crown ethers, focusing on the robust and widely adopted Williamson ether synthesis pathway. We present a comprehensive, step-by-step protocol for the synthesis of 18-crown-6 using 1,2-bis(2-chloroethoxy)ethane and triethylene glycol, explain the critical role of the cation template effect, and offer practical insights into purification, characterization, and troubleshooting.

Introduction: The Unique Architecture of Crown Ethers

Discovered by Charles Pedersen in 1967, crown ethers are a class of cyclic ligands composed of repeating ethyleneoxy units (–CH₂CH₂O–).[2][6] Their nomenclature, such as "18-crown-6," conveniently describes the total number of atoms in the macrocyclic ring (18) and the number of oxygen atoms (6).

The foundational principle of their function lies in their distinct chemical topology:

-

A Hydrophilic Interior: The oxygen atoms, with their lone pairs of electrons, are oriented towards the center of the ring, creating an electron-rich cavity that can coordinate with cations.

-

A Hydrophobic Exterior: The ethylene backbones form a nonpolar, lipophilic outer surface.

This duality allows the crown ether to encapsulate a cation, such as K⁺, shielding its charge and enabling the resulting complex to dissolve in nonpolar organic solvents.[3][7] This property is the cornerstone of their utility as phase transfer catalysts, which can dramatically accelerate reactions between mutually insoluble reagents.[2] The selectivity of a crown ether for a particular cation is primarily determined by the compatibility between the ion's diameter and the cavity size of the crown.[4][8] For instance, 18-crown-6 has a high affinity for the potassium cation (K⁺), 15-crown-5 for the sodium cation (Na⁺), and 12-crown-4 for the lithium cation (Li⁺).[3]

The Synthetic Cornerstone: Williamson Ether Synthesis and the Template Effect